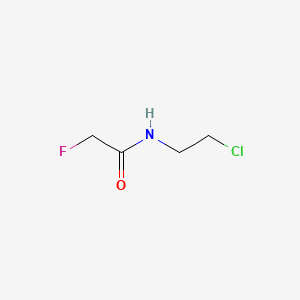
Acetamide, N-(2-chloroethyl)-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-chloroethyl)-2-fluoro- is a chemical compound with the molecular formula C4H8ClFNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-chloroethyl group and a fluorine atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro- typically involves the reaction of acetamide with 2-chloroethanol and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloroethyl and fluoro groups. The general reaction scheme is as follows:
Starting Materials: Acetamide, 2-chloroethanol, and a fluorinating agent.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-50°C.
Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-chloroethyl)-2-fluoro- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-chloroethyl)-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted acetamides, N-oxides, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-chloroethyl)-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-chloroethyl)-2-fluoro- involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-chloroethyl)-: Similar structure but lacks the fluorine atom.
Acetamide, N-(2-bromoethyl)-: Contains a bromoethyl group instead of a chloroethyl group.
Acetamide, N-(2-iodoethyl)-: Contains an iodoethyl group instead of a chloroethyl group.
Uniqueness
Acetamide, N-(2-chloroethyl)-2-fluoro- is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
459-98-3 |
|---|---|
Fórmula molecular |
C4H7ClFNO |
Peso molecular |
139.55 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-fluoroacetamide |
InChI |
InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |
Clave InChI |
ZYJCQMHQFUNWMY-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



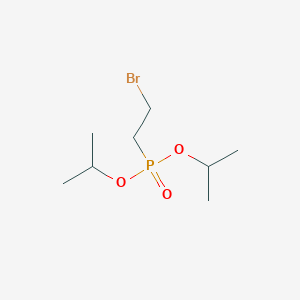
![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
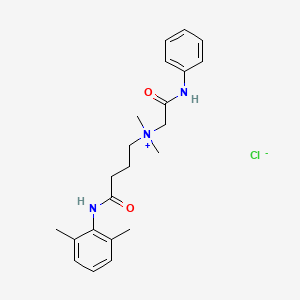
![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

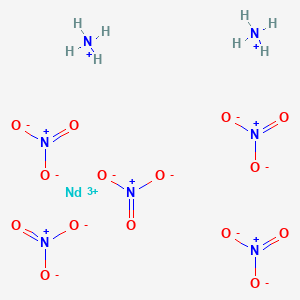
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
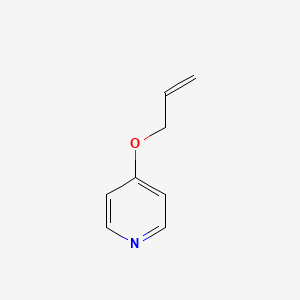
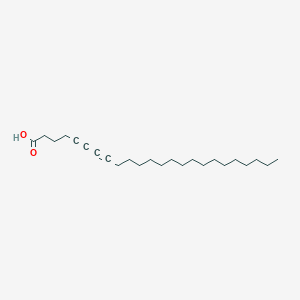
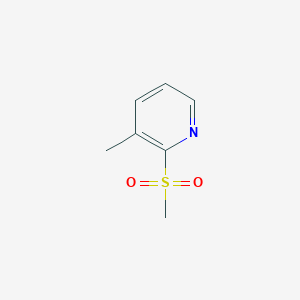
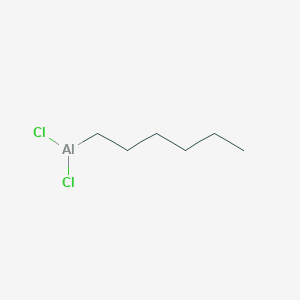
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
